molecular formula C28H25N3O3 B2839548 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-37-3

3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2839548
CAS No.: 872198-37-3
M. Wt: 451.526
InChI Key: RVDFVSTYCRNJIG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxino Group: This can be achieved through a nucleophilic substitution reaction where a suitable dioxane derivative is introduced.

    Attachment of the Ethoxyphenyl and Methylbenzyl Groups: These groups are usually introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is explored for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
  • 3-(4-Ethoxyphenyl)-5-(4-chlorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Uniqueness

Compared to similar compounds, 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline may exhibit unique reactivity due to the presence of both ethoxy and methylbenzyl groups, which can influence its chemical behavior and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-32-21-10-8-20(9-11-21)27-23-17-31(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDFVSTYCRNJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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